3-Amino-6-hydroxy-2H-chromen-2-one
CAS No.: 240113-83-1
Cat. No.: VC13605133
Molecular Formula: C9H7NO3
Molecular Weight: 177.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 240113-83-1 |
---|---|
Molecular Formula | C9H7NO3 |
Molecular Weight | 177.16 g/mol |
IUPAC Name | 3-amino-6-hydroxychromen-2-one |
Standard InChI | InChI=1S/C9H7NO3/c10-7-4-5-3-6(11)1-2-8(5)13-9(7)12/h1-4,11H,10H2 |
Standard InChI Key | FHODTNKZTXXOOM-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C=C1O)C=C(C(=O)O2)N |
Canonical SMILES | C1=CC2=C(C=C1O)C=C(C(=O)O2)N |
Introduction
Structural and Chemical Identity
3-Amino-6-hydroxy-2H-chromen-2-one belongs to the coumarin family, a class of oxygen-containing heterocycles renowned for their diverse biological activities and photophysical properties. The compound’s molecular formula is C₉H₇NO₃, with a molecular weight of 177.16 g/mol. Its structure features a hydroxyl group at position 6 and an amino group at position 3, which confer distinct electronic and steric properties compared to simpler coumarin derivatives .
Physicochemical Properties
The hydroxyl group at position 6 enhances hydrogen-bonding capacity, likely increasing solubility in aqueous media compared to non-hydroxylated analogs .
Synthetic Methodologies
The synthesis of 3-amino-6-hydroxy-2H-chromen-2-one can be inferred from protocols used for analogous coumarin derivatives. A plausible route involves sequential functionalization of the coumarin core, as demonstrated in the synthesis of 6-aminocoumarin and 4-hydroxycoumarin hybrids .
Stepwise Functionalization Approach
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Formation of 6-Hydroxycoumarin:
Starting from 6-nitrocoumarin, reduction using iron powder in ethanol/water under acidic conditions yields 6-aminocoumarin . Subsequent diazotization and hydrolysis could introduce the hydroxyl group, though this step requires precise temperature control (<5°C) to avoid side reactions . -
Introduction of the 3-Amino Group:
Electrophilic amination at position 3 might employ a Ullmann-type coupling or direct nitration followed by reduction. For example, treating 6-hydroxycoumarin with nitric acid could yield a nitro intermediate, which is then reduced to the amino group using catalytic hydrogenation .
Example Reaction Scheme:
Green Chemistry Approaches
Recent advances highlight the use of biogenic ZnO nanoparticles as catalysts for synthesizing hydroxycoumarin derivatives, offering higher yields (up to 95%) and reduced reaction times compared to traditional methods . This approach could be adapted for the target compound by optimizing solvent systems and catalyst loading.
Spectral Characterization
Key spectral data for 3-amino-6-hydroxy-2H-chromen-2-one can be extrapolated from related compounds:
NMR Spectroscopy
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¹H NMR (DMSO-d₆):
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¹³C NMR:
IR Spectroscopy
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Strong absorption bands at 3418 cm⁻¹ (O–H stretch), 3063 cm⁻¹ (N–H stretch), and 1630 cm⁻¹ (C=O stretch) .
Biological and Industrial Applications
While direct studies on 3-amino-6-hydroxy-2H-chromen-2-one are lacking, its structural features suggest potential in the following areas:
Carbonic Anhydrase Inhibition
Coumarin derivatives substituted at positions 3 and 6 exhibit selective inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XIII) . The hydroxyl group may enhance binding affinity to the enzyme’s active site through hydrogen bonding, while the amino group could participate in electrostatic interactions .
Fluorescent Probes
The extended π-conjugation system, combined with electron-donating groups, makes this compound a candidate for fluorescent labeling. Amino and hydroxyl groups allow for functionalization with targeting moieties in bioimaging applications .
Antimicrobial Agents
Preliminary studies on 4-hydroxycoumarin derivatives show moderate activity against Gram-positive bacteria, suggesting that the 3-amino-6-hydroxy variant could be explored for similar applications .
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